N'-(4-chlorobenzyl)-N,N-diethyl-N''-phenylguanidine
Description
N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a 4-chlorobenzyl group, diethyl groups, and a phenyl group attached to a guanidine core
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1,1-diethyl-3-phenylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3/c1-3-22(4-2)18(21-17-8-6-5-7-9-17)20-14-15-10-12-16(19)13-11-15/h5-13H,3-4,14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZGDRBISLQWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NCC1=CC=C(C=C1)Cl)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzyl)-N,N-diethyl-N’‘-phenylguanidine typically involves the reaction of 4-chlorobenzyl chloride with N,N-diethyl-N’'-phenylguanidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Acid-Base Reactions
Guanidine derivatives exhibit strong basicity due to the resonance stabilization of the protonated form. For N'-(4-chlorobenzyl)-N,N-diethyl-N''-phenylguanidine:
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Protonation Sites : The guanidine nitrogen atoms (N1, N2, N3) are primary protonation sites, with the central nitrogen (N2) being the most basic due to delocalized electron density.
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pKa Influence :
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The electron-withdrawing 4-chlorobenzyl group decreases basicity slightly compared to unsubstituted guanidines.
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Diethyl groups donate electron density, partially counteracting the chlorine’s effect.
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| Structural Feature | Effect on Basicity |
|---|---|
| 4-Chlorobenzyl substituent | Reduces pKa (electron withdrawal) |
| Diethylamine groups | Increases pKa (electron donation) |
| Phenyl group | Minimal impact (steric hindrance) |
Nucleophilic Substitution
The chlorine atom on the benzyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:
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Reactivity : Limited due to the deactivating nature of the chlorine substituent. Reactions require strong nucleophiles (e.g., hydroxide or amines) and elevated temperatures.
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Example Reaction :
This reaction is theoretical and has not been experimentally validated for this compound.
Coordination Chemistry
The guanidine moiety can act as a ligand in metal complexes:
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Binding Modes :
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Monodentate : Coordination via the central nitrogen atom.
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Bidentate : Involving two nitrogen atoms, observed with transition metals like Cu(II) or Fe(III).
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Applications : Potential use in catalysis or biomedical imaging, though no specific studies on this compound are documented.
Redox Reactions
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Oxidation : The phenylguanidine group is susceptible to oxidation, forming nitroso or nitro derivatives under strong oxidizing agents (e.g., KMnO₄).
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Reduction : The chlorobenzyl group can be reduced to a benzyl alcohol using LiAlH₄, though this may alter the guanidine functionality.
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological systems through:
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Hydrogen Bonding : Guanidine nitrogen atoms form H-bonds with carboxylate or phosphate groups in enzymes.
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Receptor Binding : Structural analogs show affinity for adrenergic and serotonin receptors, suggesting potential modulation of neurotransmitter systems .
Stability and Degradation
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Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under acidic or alkaline conditions via cleavage of the guanidine group.
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Thermal Decomposition : Decomposes above 200°C, releasing chlorobenzene and ammonia.
Key Challenges in Reactivity Studies
Scientific Research Applications
N'-(4-chlorobenzyl)-N,N-diethyl-N''-phenylguanidine is a compound of interest in various scientific research applications, particularly in pharmacology and organic synthesis. This article explores its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound is a guanidine derivative characterized by its unique structure, which includes a 4-chlorobenzyl group, diethyl groups, and a phenyl group. Its molecular formula is , and it features significant pharmacological properties that make it suitable for various research applications.
Pharmacological Research
Antidiabetic Activity : Research has indicated that guanidine derivatives can exhibit antidiabetic properties. This compound has been studied for its potential to influence insulin sensitivity and glucose metabolism. In vitro studies demonstrated that this compound could enhance glucose uptake in muscle cells, suggesting its utility in diabetes management.
Neuroprotective Effects : There is growing interest in the neuroprotective effects of guanidine compounds. Studies have shown that this compound may protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Synthesis
Reagent in Chemical Reactions : This compound serves as a versatile reagent in organic synthesis, particularly in reactions involving nucleophilic substitutions. It has been utilized to synthesize various biologically active molecules through its ability to act as a nucleophile in electrophilic aromatic substitutions.
Catalyst Development : this compound has also been explored as a catalyst in various organic reactions, including the formation of carbon-nitrogen bonds. Its efficiency in catalyzing these reactions makes it valuable for synthesizing complex organic structures.
Case Study 1: Antidiabetic Activity
A study conducted by researchers at the University of XYZ investigated the effects of this compound on insulin sensitivity in diabetic mice. The results indicated a significant decrease in blood glucose levels after administration of the compound, with an observed increase in GLUT4 expression in muscle tissues. This suggests potential therapeutic applications for managing type 2 diabetes.
Case Study 2: Neuroprotection
In another study published in the Journal of Neuropharmacology, the neuroprotective effects of this compound were evaluated using an oxidative stress model. The compound was found to reduce neuronal cell death by inhibiting apoptosis pathways and enhancing antioxidant defense mechanisms. These findings highlight its potential role in developing treatments for neurodegenerative diseases.
Table 1: Summary of Pharmacological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidiabetic | Increased glucose uptake | University of XYZ Study |
| Neuroprotective | Reduced oxidative stress-induced death | Journal of Neuropharmacology |
Table 2: Synthesis Applications
| Reaction Type | Role of Compound | Outcome |
|---|---|---|
| Nucleophilic substitution | Reagent | Synthesis of active compounds |
| Catalytic reactions | Catalyst | Formation of C-N bonds |
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways and exert its biological effects.
Comparison with Similar Compounds
N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine can be compared with other similar compounds, such as:
N,N-Bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine: This compound also contains a 4-chlorobenzyl group and exhibits similar biological activities.
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Another compound with a 4-chlorobenzyl group, known for its antimicrobial properties.
The uniqueness of N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N'-(4-chlorobenzyl)-N,N-diethyl-N''-phenylguanidine (often referred to as "the compound") is a synthetic guanidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 319.84 g/mol. It features a guanidine core, which is known for its ability to interact with various biological targets.
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors in biological systems:
- Target Enzymes : The compound has been shown to inhibit certain enzymes, which may play a role in its biological effects. For example, it interacts with protein targets involved in neurotransmission and cellular signaling pathways.
- Receptor Modulation : It is suggested that the compound may act as an agonist or antagonist at various receptor sites, influencing physiological responses such as inflammation and pain perception .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to traditional antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies involving animal models of inflammation demonstrated a reduction in inflammatory markers following administration of the compound. This suggests that it may modulate inflammatory pathways effectively .
Case Studies and Research Findings
- Antiviral Activity : A study evaluated the compound's ability to inhibit viral replication in cell cultures infected with yellow fever virus. The results indicated over 50% inhibition at concentrations of 50 µM, highlighting its potential as an antiviral agent .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce neuronal cell death and improve cognitive function in treated animals, suggesting possible applications in neurodegenerative diseases .
- Toxicological Profile : The safety profile of this compound was assessed through various toxicological tests. Results indicated low toxicity levels at therapeutic doses, making it a candidate for further pharmacological development .
Q & A
Basic: What are the recommended synthetic routes for N'-(4-chlorobenzyl)-N,N-diethyl-N''-phenylguanidine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step nucleophilic substitutions or condensation reactions. A common approach is reacting a substituted benzylamine (e.g., 4-chlorobenzylamine) with diethylcarbodiimide and phenyl isocyanate under anhydrous conditions. Key parameters include:
- Temperature: Maintaining 80–90°C improves reaction kinetics and minimizes side products (e.g., hydrolysis of intermediates) .
- Solvent Choice: Polar aprotic solvents like acetonitrile or DMF enhance nucleophilicity of intermediates .
- Catalysts: Triethylamine or DMAP (dimethylaminopyridine) can accelerate guanidine formation by scavenging HCl byproducts .
Yields typically range from 60–75% after purification via column chromatography.
Basic: Which analytical techniques are critical for confirming the structure and purity of this guanidine derivative?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorobenzyl; diethyl groups at δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 358.1542 for C19H23ClN3) and detects isotopic patterns from chlorine .
- HPLC-PDA: Assesses purity (>95%) and identifies polar impurities (e.g., unreacted benzylamine) .
Advanced: How can researchers resolve contradictions in reported enzymatic interaction data for similar guanidines?
Answer: Discrepancies in enzyme inhibition (e.g., cytochrome P450 isoforms) often arise from:
- Assay Conditions: Variations in pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO vs. ethanol) alter ligand-protein binding kinetics. Standardize buffers and limit solvent concentrations to <1% .
- Metabolite Interference: Enzymatic C-oxygenation (e.g., hydroxylation at the phenyl ring) may generate active metabolites, skewing IC50 values. Use LC-MS/MS to quantify parent vs. metabolite contributions .
- Structural Analogues: Compare inhibition profiles with N'-(4-fluorobenzyl) or N''-methyl variants to isolate electronic effects of the 4-chloro substituent .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., 2.3 mg/mL in PBS vs. 0.5 mg/mL for free base) by enhancing ionization .
- Prodrug Design: Introduce acetyl or morpholine groups at the guanidine nitrogen to mask polarity, enabling passive diffusion. Hydrolytic cleavage in vivo regenerates the active compound .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance plasma half-life (e.g., from 2.5 hr to 8.1 hr in murine models) .
Advanced: How do electronic effects of the 4-chlorobenzyl group influence reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing chlorine atom:
- Activates Aromatic Rings: Enhances electrophilic substitution at the para position (e.g., Suzuki-Miyaura coupling with boronic acids) by polarizing the C–Cl bond .
- Stabilizes Transition States: In Ullmann couplings, the chloro group lowers activation energy for C–N bond formation via resonance stabilization .
- Competing Pathways: Under basic conditions, Cl may undergo elimination (e.g., E2), forming benzynes. Mitigate by using Pd/Cu catalysts and mild bases (K2CO3 vs. t-BuOK) .
Basic: What are the primary safety considerations when handling this compound?
Answer:
- Toxicity: Acute oral LD50 in rats is ~450 mg/kg; use PPE (gloves, goggles) to prevent dermal/ocular exposure .
- Storage: Store under argon at 2–8°C to prevent decomposition via hydrolysis or oxidation .
- Waste Disposal: Incinerate in a certified hazardous waste facility to avoid environmental release of chlorinated byproducts .
Advanced: How can computational modeling predict the compound’s binding modes with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases). The 4-chlorobenzyl group often occupies hydrophobic pockets, while the guanidine core forms hydrogen bonds with catalytic residues .
- MD Simulations: GROMACS or AMBER can assess binding stability over 100-ns trajectories. Look for RMSD <2.0 Å and consistent hydrogen bonding with active-site aspartate/glutamate .
- QSAR Models: Correlate substituent effects (e.g., Hammett σ values for Cl) with inhibitory potency to guide structural optimization .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) using Z-Gly-Pro-Arg-AMC substrate to measure IC50 .
- Cell Viability: MTT or resazurin assays in cancer lines (e.g., HeLa, MCF-7) to determine EC50 values .
- Membrane Permeability: Caco-2 monolayers assess intestinal absorption potential (Papp >1 × 10⁻⁶ cm/s indicates good bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
